(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol
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Description
“®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” is a chemical compound with a molecular formula of C32H18F4O2 . It has a molecular weight of 510.5 g/mol . This compound is typically in crystal form and has a melting point of 128°C .
Synthesis Analysis
The synthesis of “®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions. The synthesis pathway involves the conversion of 3,5-difluorophenylacetic acid to 3,5-difluorophenylacetonitrile, and then to ®-3-(3,5-Difluorophenyl)isoxazolidine.
Molecular Structure Analysis
The molecular structure of “®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” is characterized by its molecular formula C32H18F4O2 . It is a complex organic compound with multiple aromatic rings and functional groups.
Physical And Chemical Properties Analysis
“®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol” is a crystal with a melting point of 128°C . It has a molecular weight of 510.5 g/mol and a molecular formula of C32H18F4O2 .
Scientific Research Applications
BINOL Modification and Reactions
- BINOLs, including variants like the one mentioned, have been modified through SNAr reactions with pentafluoropyridine, enabling further functionalization and application in synthetic chemistry (Koltunov & Chernov, 2015).
Catalysis
- Certain BINOL derivatives have been used in catalysis, such as in the hydrogenation of prochiral alkenes, demonstrating their utility in creating chiral compounds (Kawano et al., 1989).
- They have also been involved in the synthesis of crown ethers, where BINOL derivatives act as key intermediates (Kiyooka et al., 1996).
Material Synthesis
- BINOL derivatives are used in the synthesis of materials like poly(ether imides), indicating their relevance in polymer chemistry (Kim & Hay, 1993).
Enantioselective Reactions
- Chiral BINOL derivatives have been synthesized and used in enantioselective Lewis acid-catalyzed reactions, highlighting their role in asymmetric synthesis (Liu et al., 2007).
Experimental Techniques
- BINOL derivatives have been part of experimental studies to understand mechanisms in organic reactions, such as the study of carbonyl-ene reactions (Doherty et al., 2006).
Novel Applications
- BINOL derivatives have been used in the preparation of amphiphilic resin-supported ligands for asymmetric catalysis in water, showing their adaptability to various environments (Otomaru et al., 2004).
Advanced Organic Syntheses
- They have been applied in the synthesis of novel axially chiral ligands with potential in catalysis, biophotonics, and sensing (Diaz et al., 2012).
properties
IUPAC Name |
3-(3,5-difluorophenyl)-1-[3-(3,5-difluorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18F4O2/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29(31(27)37)30-26-8-4-2-6-18(26)14-28(32(30)38)20-11-23(35)16-24(36)12-20/h1-16,37-38H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEQACAMEHRRFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)F)F)O)O)C6=CC(=CC(=C6)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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